molecular formula C11H10N4O3 B2799506 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 929858-47-9

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B2799506
CAS No.: 929858-47-9
M. Wt: 246.226
InChI Key: BPYZPODHCUQZEJ-UHFFFAOYSA-N
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Description

6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes an amino group, a dioxo group, and a pyridin-3-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the condensation of a suitable pyrimidine derivative with an appropriate aldehyde under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of the amino group makes it susceptible to electrophilic substitution reactions, while the dioxo group can participate in redox reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Electrophilic substitution reactions can be facilitated by using Lewis acids like aluminum chloride (AlCl₃).

  • Addition Reactions: Various nucleophiles can add to the compound under specific conditions.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted pyrimidines, and adducts with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to natural nucleotides allows it to interact with biological macromolecules.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

  • Pyrimidine derivatives: Other pyrimidines with similar functional groups, such as cytosine and thymine.

  • Pyridine derivatives: Compounds containing pyridine rings, such as nicotinamide and pyridoxine.

Uniqueness: 6-Amino-2,4-dioxo-1-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

6-amino-2,4-dioxo-1-(pyridin-3-ylmethyl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3/c12-9-8(6-16)10(17)14-11(18)15(9)5-7-2-1-3-13-4-7/h1-4,6H,5,12H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYZPODHCUQZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=C(C(=O)NC2=O)C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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